
1-Chloro-2-(2-ethoxyethenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(2-ethoxyethenyl)benzene is an organic compound with a unique structure that includes a benzene ring substituted with a chlorine atom and an ethoxyethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(2-ethoxyethenyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is treated with an alkyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction generates a carbocation intermediate that subsequently reacts with the benzene ring to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2-(2-ethoxyethenyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The chlorine atom on the benzene ring can be replaced by other electrophiles under suitable conditions.
Oxidation and Reduction: The ethoxyethenyl group can be oxidized or reduced to form different functional groups.
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles in the presence of strong bases.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst like iron(III) bromide (FeBr₃) or sulfuric acid (H₂SO₄).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of the original compound.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include alcohols or alkanes.
Applications De Recherche Scientifique
1-Chloro-2-(2-ethoxyethenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-(2-ethoxyethenyl)benzene involves its interaction with various molecular targets. The ethoxyethenyl group can participate in nucleophilic or electrophilic reactions, while the chlorine atom can undergo substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparaison Avec Des Composés Similaires
1-Chloro-2-(2-ethoxyethenyl)benzene can be compared with other similar compounds, such as:
1-Chloro-2-ethylbenzene: Similar structure but lacks the ethoxyethenyl group.
1-Chloro-2-ethoxybenzene: Similar structure but lacks the ethenyl group.
2-Chloro-1-ethoxyethene: Similar structure but lacks the benzene ring.
Propriétés
Formule moléculaire |
C10H11ClO |
|---|---|
Poids moléculaire |
182.64 g/mol |
Nom IUPAC |
1-chloro-2-(2-ethoxyethenyl)benzene |
InChI |
InChI=1S/C10H11ClO/c1-2-12-8-7-9-5-3-4-6-10(9)11/h3-8H,2H2,1H3 |
Clé InChI |
XYIKNWXBTFTORN-UHFFFAOYSA-N |
SMILES canonique |
CCOC=CC1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


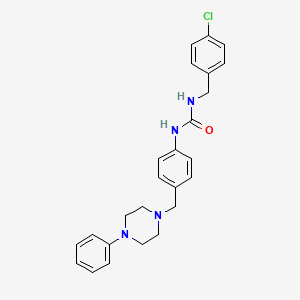

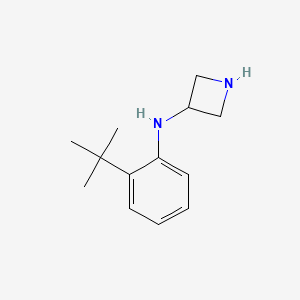
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-4-carboxylate](/img/structure/B14117306.png)
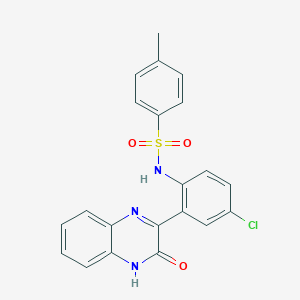
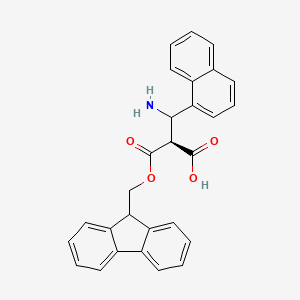
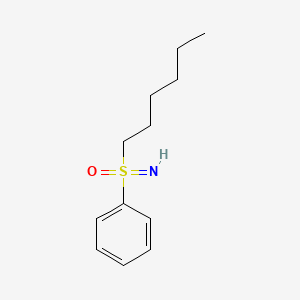


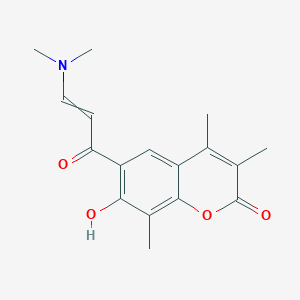


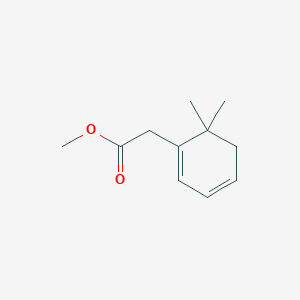
![7-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B14117361.png)
